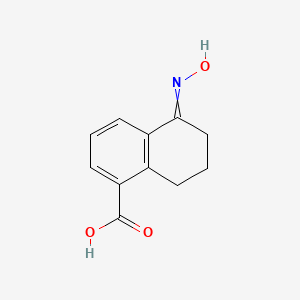
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) is a semiconducting polymer known for its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) typically involves the polymerization of monomers containing thiophene units. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple stannylated thiophene monomers . The reaction conditions often include the use of solvents like toluene or chlorobenzene and temperatures ranging from 120°C to 150°C .
Industrial Production Methods
Industrial production of this polymer involves bulk polymerization techniques, which can be scaled up for large-scale manufacturing. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the polymer .
Chemical Reactions Analysis
Types of Reactions
POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the polymer’s properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenated solvents and catalysts like palladium are commonly employed.
Major Products
The major products formed from these reactions include modified polymers with enhanced electrical conductivity, thermal stability, and solubility .
Scientific Research Applications
POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) has a wide range of scientific research applications:
Chemistry: Used in the development of advanced materials for organic electronics.
Biology: Investigated for its potential in biosensors and bioelectronics.
Medicine: Explored for drug delivery systems and medical imaging.
Industry: Utilized in the production of flexible electronic devices and coatings.
Mechanism of Action
The mechanism by which POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) exerts its effects involves the conjugated polymer backbone, which facilitates the movement of charge carriers. The molecular targets include various electronic components, and the pathways involve the formation of conductive pathways through the polymer matrix .
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene): Known for its high charge carrier mobility.
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene): Similar in structure but with different side chains.
Poly(2,5-bis(N-methyl-N-hexylamino)phenylene vinylene): Used in similar applications but with different electronic properties.
Uniqueness
POLY(2-(2/‘-5/’-BIS(2-ETHYLHEXYLOXY) stands out due to its unique combination of high thermal stability, excellent solubility, and superior electronic properties, making it a versatile material for various advanced applications .
Properties
CAS No. |
160894-98-4 |
|---|---|
Molecular Formula |
C6H9ClN2 |
Molecular Weight |
0 |
Synonyms |
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1170322.png)
